![molecular formula C23H31NO2 B5066506 1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)
1-[6-(3-phenoxyphenoxy)hexyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(3-phenoxyphenoxy)hexyl]piperidine is a synthetic organic compound belonging to the piperidine class. Piperidines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a piperidine ring attached to a hexyl chain substituted with phenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3-phenoxyphenoxy)hexyl]piperidine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated hexyl chain substituted with phenoxy groups. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-[6-(3-phenoxyphenoxy)hexyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the hexyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced piperidine derivatives
Substitution: Functionalized piperidine compounds
Scientific Research Applications
1-[6-(3-phenoxyphenoxy)hexyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[6-(3-phenoxyphenoxy)hexyl]piperidine involves its interaction with specific molecular targets. The phenoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The piperidine ring can interact with neurotransmitter systems, potentially affecting signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[6-(3,5-dimethylphenoxy)hexyl]piperidine
- 1-[6-(4-methoxyphenoxy)hexyl]piperidine
- 1-[6-(2-chlorophenoxy)hexyl]piperidine
Uniqueness
1-[6-(3-phenoxyphenoxy)hexyl]piperidine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. The presence of two phenoxy groups can enhance its lipophilicity and binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[6-(3-phenoxyphenoxy)hexyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1(7-16-24-17-8-4-9-18-24)2-10-19-25-22-14-11-15-23(20-22)26-21-12-5-3-6-13-21/h3,5-6,11-15,20H,1-2,4,7-10,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDQOKUKSPDNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-(4-bromo-3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066432.png)
![6-(2-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5066444.png)
![Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate](/img/structure/B5066449.png)
![2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B5066455.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B5066465.png)
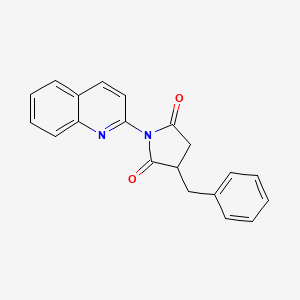
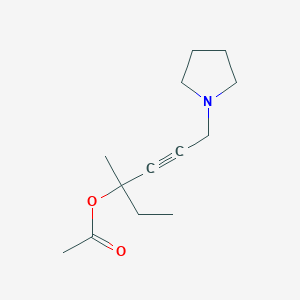
![N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)
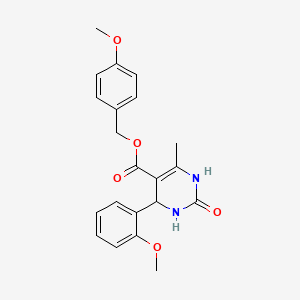
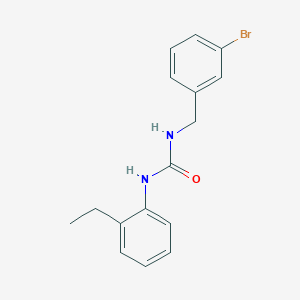
![(5E)-3-CYCLOHEXYL-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5066496.png)
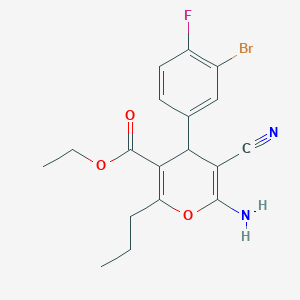
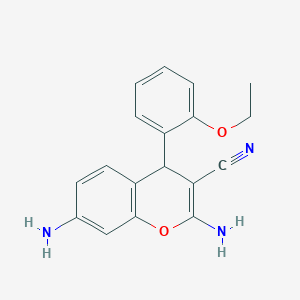
![2-amino-4-(3,4-difluorophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5066532.png)
